1-(2-Ethoxyphenyl)propan-1-amine hydrate
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Overview
Description
Preparation Methods
The synthesis of 1-(2-Ethoxyphenyl)propan-1-amine hydrate typically involves the reaction of 2-ethoxybenzaldehyde with nitroethane to form 2-ethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 1-(2-ethoxyphenyl)propan-1-amine. The final step involves the hydration of the amine to form the hydrate .
Chemical Reactions Analysis
1-(2-Ethoxyphenyl)propan-1-amine hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further reduce the compound to simpler amines or hydrocarbons using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Ethoxyphenyl)propan-1-amine hydrate is widely used in scientific research, particularly in the field of proteomics. It is employed as a biochemical tool to study protein interactions, modifications, and functions .
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)propan-1-amine hydrate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems.
Comparison with Similar Compounds
1-(2-Ethoxyphenyl)propan-1-amine hydrate can be compared with other similar compounds, such as:
1-(2-Ethoxyphenyl)propan-1-amine: This compound is the non-hydrated form and has similar chemical properties but lacks the water molecule in its structure.
1-(2-Methoxyphenyl)propan-1-amine: This compound has a methoxy group instead of an ethoxy group, which can affect its chemical reactivity and interactions.
1-(2-Propoxyphenyl)propan-1-amine:
The uniqueness of this compound lies in its specific structure and hydration state, which can affect its solubility, reactivity, and interactions in biological systems.
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)propan-1-amine;hydrate |
InChI |
InChI=1S/C11H17NO.H2O/c1-3-10(12)9-7-5-6-8-11(9)13-4-2;/h5-8,10H,3-4,12H2,1-2H3;1H2 |
InChI Key |
PHCYYNCYQRRJCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1OCC)N.O |
Origin of Product |
United States |
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